2,6,2',6'-Tetrachloro-benzidine
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Overview
Description
2,6,2’,6’-Tetrachloro-benzidine is an organic compound with the molecular formula C12H8Cl4N2 It is a derivative of benzidine, characterized by the presence of four chlorine atoms attached to the benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6,2’,6’-Tetrachloro-benzidine can be synthesized through the reduction of 2,5-dichloronitrobenzene. The reduction process typically involves the use of zinc dust and sodium hydroxide solution. The subsequent rearrangement is carried out using sulfuric acid or hydrochloric acid .
Industrial Production Methods
In industrial settings, the preparation of 2,6,2’,6’-Tetrachloro-benzidine involves the reduction of 2,5-dichloronitrobenzene using a platinum on carbon (Pt/C) catalyst under a hydrogen atmosphere. The tetrachloro hydrazobenzene formed is then reacted with sulfuric acid at elevated temperatures to yield the final product .
Chemical Reactions Analysis
Types of Reactions
2,6,2’,6’-Tetrachloro-benzidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form tetrachloroquinone derivatives.
Reduction: It can be reduced to form hydrazobenzene derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Zinc dust and sodium hydroxide are commonly used for reduction reactions.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium methoxide or ammonia.
Major Products Formed
Oxidation: Tetrachloroquinone derivatives.
Reduction: Tetrachloro hydrazobenzene.
Substitution: Various substituted benzidine derivatives depending on the nucleophile used.
Scientific Research Applications
2,6,2’,6’-Tetrachloro-benzidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: It serves as a reagent in biochemical assays and staining techniques.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals.
Industry: It is utilized in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,6,2’,6’-Tetrachloro-benzidine involves its interaction with various molecular targets. It can undergo redox reactions, forming reactive intermediates that interact with cellular components. These interactions can lead to the formation of covalent bonds with proteins and nucleic acids, affecting their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,2’,5,5’-Tetrachloro-benzidine: Another derivative of benzidine with similar chemical properties.
3,3’-Diaminobenzidine: A related compound used in immunohistochemical staining.
1,6,7,12-Tetrachloroperylene-3,4,9,10-tetracarboxylic acid: A compound with similar chlorine substitution patterns but different core structure
Uniqueness
2,6,2’,6’-Tetrachloro-benzidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and industrial applications.
Properties
Molecular Formula |
C12H8Cl4N2 |
---|---|
Molecular Weight |
322.0 g/mol |
IUPAC Name |
4-(4-amino-2,6-dichlorophenyl)-3,5-dichloroaniline |
InChI |
InChI=1S/C12H8Cl4N2/c13-7-1-5(17)2-8(14)11(7)12-9(15)3-6(18)4-10(12)16/h1-4H,17-18H2 |
InChI Key |
PTQLPRQTQOOTRL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)C2=C(C=C(C=C2Cl)N)Cl)Cl)N |
Origin of Product |
United States |
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